molecular formula C16H12O4 B12425275 7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one

7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one

Cat. No.: B12425275
M. Wt: 268.26 g/mol
InChI Key: CWFKSHWAQPOKQP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activity

7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one, commonly referred to as daidzein , is a naturally occurring isoflavonoid with significant biological activity. Its molecular formula is C15H12O4C_{15}H_{12}O_4, and it features a complex structure that contributes to its diverse pharmacological properties. This article explores the biological activities of this compound, supported by data tables and relevant case studies.

Overview of Biological Activities

Daidzein exhibits a wide range of biological activities, including:

  • Antioxidant Properties : Daidzein has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Estrogenic Activity : It mimics estrogen and binds to estrogen receptors, influencing various physiological processes.
  • Anti-inflammatory Effects : Daidzein can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.
  • Anticancer Potential : Research indicates that daidzein may inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
EstrogenicBinding to estrogen receptors
Anti-inflammatoryInhibition of cytokines and enzymes
AnticancerInduction of apoptosis and inhibition of cell proliferation

The biological activities of daidzein are attributed to its interaction with various molecular targets. Notably:

  • Estrogen Receptor Modulation : Daidzein's structural similarity to estrogen allows it to bind to estrogen receptors, influencing gene expression related to growth and metabolism.
  • Inhibition of PKC Isoforms : Studies have shown that daidzein can selectively inhibit protein kinase C (PKC) isoforms, particularly PKC-ζ, which is involved in several signaling pathways related to cancer and addiction .

Case Study: Anticancer Effects

A study examined the effects of daidzein on human oral squamous cell carcinoma (OSCC) cells. The findings revealed that daidzein treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted daidzein's potential as a therapeutic agent for OSCC .

Structure-Activity Relationship (SAR)

The structure of daidzein is crucial for its biological activity. Modifications at specific positions can enhance or diminish its effects. For instance:

  • Hydroxyl Groups : The presence of hydroxyl groups at the 7 and 4' positions is essential for its antioxidant and estrogenic activities.
  • Methylation Effects : Methylation at the 7-position has been shown to reduce estrogenic activity, indicating the importance of this functional group in modulating biological effects .

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
DaidzeinHydroxyl groups at 7 and 4' positionsEstrogenic activity; antioxidant properties
GenisteinAdditional hydroxyl at 5 positionStronger anticancer effects
CoumestrolMore potent phytoestrogenAffects reproductive health

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one

InChI

InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2

InChI Key

CWFKSHWAQPOKQP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O

Origin of Product

United States

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